molecular formula C15H23NO4S2 B2491502 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-ethylthiophene-2-sulfonamide CAS No. 1008623-95-7

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-ethylthiophene-2-sulfonamide

Cat. No. B2491502
CAS RN: 1008623-95-7
M. Wt: 345.47
InChI Key: LWBQCOBPBVRRSC-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that combine elements of spiro compounds, sulfonamides, and thiophenes. These compounds are of interest due to their diverse potential applications in materials science, pharmacology, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of spiro compounds and sulfonamides often involves stepwise reactions that include cyclization, sulfonation, and alkylation. An example is the synthesis of spiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide moieties, which demonstrates the complexity and specificity of synthesizing such compounds (Dalloul et al., 2017).

Molecular Structure Analysis

Structural characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are critical for confirming the molecular structure of synthesized compounds. For instance, the crystal structure of a related spiro compound was elucidated to reveal interactions and conformations within the molecule (Yuan et al., 2017).

Scientific Research Applications

Synthetic Methods and Compound Development

A key focus in scientific research involving N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-ethylthiophene-2-sulfonamide and related compounds is the development of synthetic methods for novel derivatives with potential biological activities. For example, the iodine-catalyzed three-component one-pot synthesis of novel 1,8-dioxo-decahydroacridines derivatives bearing a biologically active sulfonamide moiety showcases the versatility of these compounds in synthetic chemistry. These derivatives have shown moderate to potent cytotoxic activity against various human tumor cell lines, emphasizing the compound's potential in cancer research (Shenghui Li et al., 2014).

Analysis and Detection Techniques

Advancements in analytical techniques for sulfonamides highlight the importance of accurate detection and analysis in various matrices, including pharmaceuticals and biological fluids. The development of capillary electrophoresis methods for the determination of sulfonamides represents a significant step forward in pharmaceutical and food analyses, offering high sensitivity and specificity (R. Hoff & T. B. Kist, 2009).

Environmental Impact and Biodegradation

Research on the oxidation of sulfonamide antimicrobials by environmentally friendly oxidants such as ferrate(VI) underscores the environmental impact of these compounds. Studies have demonstrated the potential of ferrate(VI) in removing sulfonamides from water, converting them into less toxic byproducts, which is crucial for water treatment and environmental protection (V. Sharma et al., 2006).

Antimicrobial and Antiviral Applications

The exploration of sulfonamide derivatives for antimicrobial and antiviral applications continues to be a vital area of research. For instance, the synthesis and in vitro antimicrobial activity assessment of novel sulfonamide derivatives bearing carbamate/acyl-thiourea scaffolds have shown significant activity against tested bacteria, providing insights into designing new antimicrobial agents (Modather F Hussein, 2018).

properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-2-13-6-7-14(21-13)22(17,18)16-10-12-11-19-15(20-12)8-4-3-5-9-15/h6-7,12,16H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBQCOBPBVRRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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